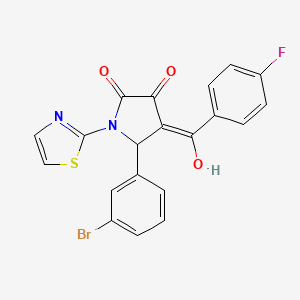

5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with aromatic and heterocyclic groups. Key structural features include:

- 1-position: A 1,3-thiazol-2-yl substituent, which may enhance solubility and participate in hydrogen bonding via its nitrogen atoms.

Properties

IUPAC Name |

(4E)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrFN2O3S/c21-13-3-1-2-12(10-13)16-15(17(25)11-4-6-14(22)7-5-11)18(26)19(27)24(16)20-23-8-9-28-20/h1-10,16,25H/b17-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNFXRGTTHUXAP-BMRADRMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

Attachment of the Fluorobenzoyl Group: This can be done via an acylation reaction, typically using a Friedel-Crafts acylation with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Incorporation of the Thiazolyl Group: This step might involve a condensation reaction with a thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic

Biological Activity

5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 456.3 g/mol. The structure features a pyrrolidine core substituted with bromophenyl and fluorobenzoyl groups, which may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown varying degrees of effectiveness against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate that some derivatives can outperform conventional antibiotics like ciprofloxacin and ketoconazole in certain assays .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. In vitro experiments have reported that the compound can inhibit cell proliferation and induce cell cycle arrest in various cancer types .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are crucial in neurodegenerative diseases; hence, compounds exhibiting inhibitory activity could be developed into therapeutic agents for conditions like Alzheimer’s disease .

The biological mechanisms underlying the activity of this compound include:

- Interaction with Enzymes : The compound may bind to active sites on target enzymes, inhibiting their function and leading to decreased substrate conversion.

- Cell Signaling Modulation : It may influence various signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

Case Studies

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

- Bulkier groups (e.g., 4-tert-butylphenyl in compound 20) correlate with higher melting points (~263–265°C), likely due to enhanced van der Waals interactions in the crystalline lattice .

- Electron-withdrawing substituents (e.g., trifluoromethoxy in compound 23) reduce melting points (246–248°C), possibly due to disrupted packing efficiency .

- The target compound’s 3-bromophenyl group may intermediate these effects, but experimental data is lacking.

- Lipophilicity (XlogP): The furanoyl analog (XlogP = 3.1) exhibits moderate lipophilicity, while the target compound’s bromine and fluorine substituents are expected to increase XlogP compared to non-halogenated analogs .

Structure-Activity Relationships (SAR)

Aromatic Substitutions :

- Fluorine and bromine at the 4- or 3-positions enhance binding to hydrophobic pockets in biological targets compared to methyl or methoxy groups .

- The 3-bromophenyl group in the target compound may improve target selectivity over 4-fluorophenyl analogs (e.g., compound in ) by altering steric interactions .

Computational Insights

- Electrostatic Potential (ESP): Tools like Multiwfn () could map the ESP of the target compound, revealing regions of high electron density (e.g., the 3-hydroxy group and thiazole nitrogen) for interaction analyses .

- Docking Studies :

- AutoDock () simulations suggest that the 4-fluorobenzoyl group in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, akin to related compounds .

Q & A

Q. What mechanistic insights can be gained from studying metabolic pathways?

- Methodological Answer : Perform in vitro metabolism (human liver microsomes + NADPH):

- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C3 or thiazole oxidation).

- CYP450 inhibition screening : Use fluorescent probes (e.g., CYP3A4/CYP2D6).

- Docking into CYP isoforms : Predict binding modes and regioselectivity .

Key Data from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.